

# Application Notes and Protocols for Furaptra Calcium Imaging

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## Compound of Interest

Compound Name: *Furaptra*

Cat. No.: *B055009*

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## Introduction

**Furaptra**, also known as Mag-Fura-2, is a ratiometric fluorescent indicator used for measuring intracellular calcium ( $[Ca^{2+}]_i$ ) and magnesium ( $[Mg^{2+}]_i$ ) concentrations. As a ratiometric dye, it allows for quantitative measurements that are less susceptible to artifacts such as variations in dye concentration, illumination intensity, and cell thickness.[1] **Furaptra** is particularly well-suited for detecting high, transient  $Ca^{2+}$  concentrations that might saturate high-affinity indicators like Fura-2.[2][3]

This document provides a comprehensive guide to using **Furaptra** for calcium imaging, including its principle of action, detailed experimental protocols for cell loading and calibration, and data analysis guidelines.

## Principle of Action

**Furaptra** is a UV-excitable dye that exhibits a spectral shift upon binding to divalent cations like  $Ca^{2+}$  and  $Mg^{2+}$ . In its  $Ca^{2+}$ -free form, **Furaptra** has a peak excitation wavelength of approximately 369 nm.[2] When bound to  $Ca^{2+}$ , the excitation peak shifts to around 329-330 nm.[2] The emission wavelength remains relatively stable at around 510 nm.[4] This change in excitation wavelength upon ion binding allows for the determination of intracellular ion concentrations by calculating the ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm).

**Furaptra**'s lower affinity for  $\text{Ca}^{2+}$  ( $K_d \approx 25 \mu\text{M}$ ) compared to Fura-2 makes it an ideal tool for studying cellular events associated with large and rapid increases in intracellular calcium, such as those observed in excitable cells like neurons and cardiomyocytes.[2] It is important to note that **Furaptra** also binds to  $\text{Mg}^{2+}$  with a  $K_d$  of approximately 1.9 mM, a factor that should be considered in experimental design and data interpretation.[2]

## Quantitative Data

The following tables summarize the key quantitative properties of **Furaptra**.

Table 1: Spectral and Chemical Properties of **Furaptra**

Property	Value	Reference
Excitation Wavelength ( $\text{Ca}^{2+}$ -free)	~369 nm	[2]
Excitation Wavelength ( $\text{Ca}^{2+}$ -bound)	~329 nm	[2]
Emission Wavelength	~510 nm	[4]
Dissociation Constant ( $K_d$ ) for $\text{Ca}^{2+}$	~25 $\mu\text{M}$	[2]
Dissociation Constant ( $K_d$ ) for $\text{Mg}^{2+}$	~1.9 mM	[2]
Molecular Weight (AM ester)	~1000 g/mol	N/A

Table 2: Recommended Loading Parameters for **Furaptra-AM**

Cell Type	Loading Concentration	Incubation Time	Incubation Temperature	Reference (Adapted from)
Cultured Astrocytes	5 $\mu$ M	30 minutes	Room Temperature	<a href="#">[5]</a>
Cultured Neurons	1-5 $\mu$ M	30-60 minutes	37°C	<a href="#">[6]</a>
Brain Slices	10 $\mu$ M	30-60 minutes	35-37°C	<a href="#">[7]</a>
Cardiomyocytes	1-2 $\mu$ M	20 minutes	Room Temperature	N/A

## Experimental Protocols

### I. Reagent Preparation

- **Furaptra-AM Stock Solution (1 mM):**
  - Dissolve 50  $\mu$ g of **Furaptra-AM** in 50  $\mu$ L of high-quality, anhydrous DMSO.
  - Vortex thoroughly for at least 10-15 minutes to ensure complete dissolution.
  - For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Pluronic F-127 Stock Solution (20% w/v in DMSO):**
  - Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution helps to disperse the water-insoluble AM ester in the aqueous loading buffer.
- **Loading Buffer:**
  - Use a physiological buffer appropriate for your cell type, such as Hank's Balanced Salt Solution (HBSS) or aCSF (for brain slices), buffered with HEPES. Ensure the buffer is at the correct pH and osmolarity.

- For a typical loading solution, add **Furaptra**-AM stock solution and Pluronic F-127 stock solution to the loading buffer to achieve the desired final concentrations. For example, to make 1 mL of 5  $\mu$ M **Furaptra**-AM loading solution with 0.02% Pluronic F-127, add 5  $\mu$ L of 1 mM **Furaptra**-AM stock and 1  $\mu$ L of 20% Pluronic F-127 to 994  $\mu$ L of loading buffer.

## II. Cell Loading with Furaptra-AM

This protocol is a general guideline and may require optimization for specific cell types.

- Cell Preparation:
  - Plate cells on glass coverslips or in imaging-compatible dishes.
  - For brain slices, prepare acute slices using a vibratome and allow them to recover in oxygenated aCSF for at least 1 hour before loading.[\[8\]](#)
- Loading:
  - Prepare the loading solution as described above.
  - Remove the culture medium from the cells and wash once with loading buffer.
  - Add the loading solution to the cells and incubate under the conditions specified in Table 2. Protect the cells from light during incubation.
- Washing and De-esterification:
  - After incubation, remove the loading solution and wash the cells 2-3 times with fresh, dye-free loading buffer to remove extracellular **Furaptra**-AM.
  - Incubate the cells in dye-free buffer for an additional 30 minutes at the appropriate temperature to allow for complete de-esterification of the AM ester by intracellular esterases. This process traps the active form of **Furaptra** inside the cells.

## III. In Situ Calibration of Furaptra

To convert the fluorescence ratio to absolute intracellular calcium concentrations, an in situ calibration is necessary. This involves determining the minimum ( $R_{min}$ ) and maximum ( $R_{max}$ )

fluorescence ratios.[9]

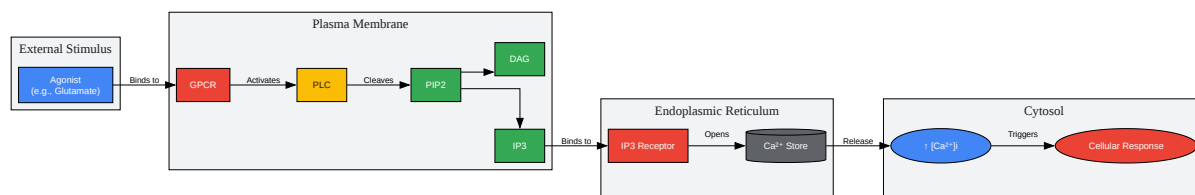
- Determine R<sub>max</sub> (Calcium-Saturated Signal):
  - Expose the loaded cells to a high concentration of a calcium ionophore (e.g., 5-10 μM ionomycin) in a buffer containing a saturating concentration of Ca<sup>2+</sup> (e.g., 1-2 mM). This will equilibrate the intracellular and extracellular Ca<sup>2+</sup> concentrations, leading to the maximum fluorescence ratio.
- Determine R<sub>min</sub> (Calcium-Free Signal):
  - Following the R<sub>max</sub> measurement, perfuse the cells with a Ca<sup>2+</sup>-free buffer containing the same concentration of ionophore and a high concentration of a calcium chelator (e.g., 5-10 mM EGTA). This will deplete intracellular Ca<sup>2+</sup>, resulting in the minimum fluorescence ratio.
- Calculate Intracellular Calcium:
  - The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:  $[Ca^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (Sf_2 / Sb_2)$  Where:
    - K<sub>d</sub> is the dissociation constant of **Furaptra** for Ca<sup>2+</sup> (~25 μM).
    - R is the experimentally measured 340/380 nm fluorescence ratio.
    - R<sub>min</sub> is the ratio in the absence of Ca<sup>2+</sup>.
    - R<sub>max</sub> is the ratio at saturating Ca<sup>2+</sup> levels.
    - Sf<sub>2</sub> is the fluorescence intensity at 380 nm in the absence of Ca<sup>2+</sup>.
    - Sb<sub>2</sub> is the fluorescence intensity at 380 nm at saturating Ca<sup>2+</sup> levels.

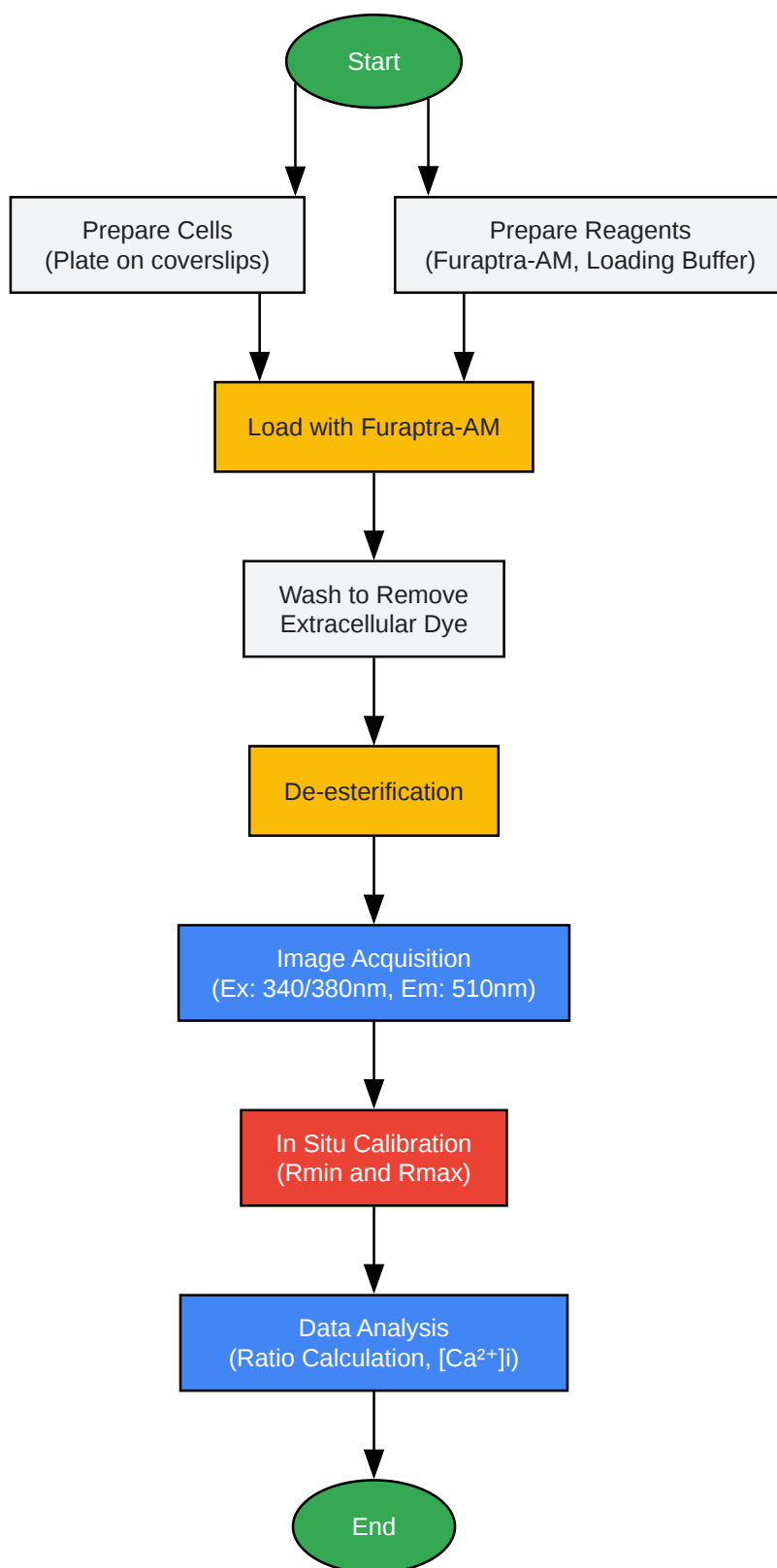
## IV. Image Acquisition and Analysis

- Microscopy Setup:

- Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a filter set appropriate for detecting emission at ~510 nm.
- A cooled CCD camera is recommended for sensitive and low-noise image acquisition.
- Image Acquisition:
  - Acquire images sequentially at 340 nm and 380 nm excitation.
  - Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.
- Data Analysis:
  - For each time point, calculate the ratio of the background-subtracted fluorescence intensity at 340 nm to that at 380 nm.
  - The change in this ratio over time reflects the change in intracellular calcium concentration.
  - Use the calibration parameters ( $R_{min}$ ,  $R_{max}$ ,  $Sf_2$ ,  $Sb_2$ ) to convert the ratio values to absolute  $[Ca^{2+}]_i$ .
  - Various software packages are available for calcium imaging data analysis, which can automate region of interest (ROI) selection and ratio calculations.[\[10\]](#)[\[11\]](#)

## Signaling Pathway and Experimental Workflow Diagrams





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